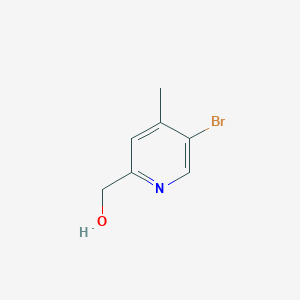

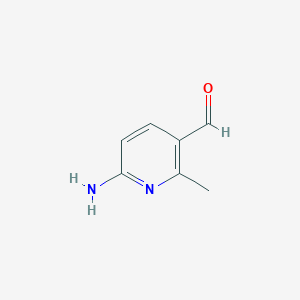

![molecular formula C10H19N B1528267 7-Azaspiro[4.6]undecane CAS No. 184-13-4](/img/structure/B1528267.png)

7-Azaspiro[4.6]undecane

Vue d'ensemble

Description

7-Azaspiro[4.6]undecane is a chemical compound with the molecular formula C10H19N . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 7-Azaspiro[4.6]undecane and related compounds has been explored in various studies. For instance, one study discussed the preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton, using free radical chemistry . Another study presented a scalable synthesis of biologically relevant spirocyclic pyrrolidines .Molecular Structure Analysis

The molecular structure of 7-Azaspiro[4.6]undecane consists of a ten-membered ring with one nitrogen atom . It also contains a spiroatom at the 7th position .Applications De Recherche Scientifique

Synthesis of Spiroaminals

7-Azaspiro[4.6]undecane is a core component in several natural or synthetic products with significant biological activities. Various synthetic strategies have been developed for these spiroaminals due to their potential applications and the novelty of their structures (Sinibaldi & Canet, 2008).

Enantioselective Total Syntheses

Efficient and enantioselective synthesis methods for naturally occurring 2-azaspiro[5,5]undecan-7-ol alkaloids have been developed, demonstrating the significance of 7-Azaspiro[4.6]undecane in the synthesis of complex organic compounds (Pandey et al., 2011).

Intermediate for Pharmacologically Important Alkaloids

The compound has been utilized in stereoselective syntheses of intermediates for the production of pharmacologically relevant alkaloids, such as perhydrohistrionicotoxin (Ibuka et al., 1981).

Biological Evaluation in Cancer Research

Compounds containing 7-Azaspiro[4.6]undecane have shown cytotoxic action against human cancer cells, highlighting their potential in cancer research (Rice et al., 1973).

Synthesis of Diazaspiro Compounds

The compound is integral in the synthesis of new 3,7-diazaspiro derivatives, further extending its applications in organic chemistry (Khrustaleva et al., 2018).

Role in Pheromone Research

7-Azaspiro[4.6]undecane derivatives have been used in studies related to sex-specific pheromonal activity, indicating their importance in biological and ecological research (Haniotakis et al., 1986).

Marine Natural Products

It's found in marine-derived psammaplysins, possessing unique structural backbones, and displaying significant biological properties, highlighting its potential in drug discovery (Youssef & Shaala, 2022).

Electrochemical Applications

The compound has been used in electrochemical lactonization of diols, showcasing its utility in electrochemistry (Kashiwagi et al., 2003).

Synthesis of Azaspirocyclic Ketones

7-Azaspiro[4.6]undecane plays a role in the direct access to azaspirocyclic ketones, important in the synthesis of alkaloids like cephalotaxine and histrionicotoxin (Middleton et al., 1989).

Comparative Study in Synthetic Approaches

The compound has been a subject in the critical and comparative studies of synthetic approaches towards histrionicotoxins, highlighting its relevance in synthetic organic chemistry (Shabir et al., 2020).

Anticonvulsant Properties

Its derivatives have been synthesized and tested for anticonvulsant activity, contributing to medicinal chemistry (Kamiński et al., 2014).

Involvement in Chemokine-Mediated Diseases

Derivatives of 7-Azaspiro[4.6]undecane have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases (Norman, 2007).

Structural Studies

The compound has been used in structural studies of spiro lactam-lactones, aiding in understanding molecular conformations (Zukerman-Schpector et al., 1999).

Prins Cascade Cyclization

It plays a role in the novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, crucial in organic synthesis (Reddy et al., 2014).

Bioactivity and Synthesis of Diazaspiro Compounds

The compound is central to the study of bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, relevant in treating various disorders (Blanco‐Ania et al., 2017).

Intramolecular Coupling in Organic Synthesis

7-Azaspiro[4.6]undecane derivatives have been synthesized through intramolecular coupling, demonstrating its versatility in organic synthesis (Pearson & Wang, 2002).

Synthesis of N-Protected Amino Acid-Esters

The compound is utilized in the synthesis of N-protected amino acid-esters, showcasing its application in peptide synthesis (Rao et al., 2016).

Chiral Syntheses from D-Fructose

7-Azaspiro[4.6]undecane derivatives have been synthesized from D-fructose, indicating its application in chiral syntheses (Chan et al., 1982).

Safety And Hazards

Propriétés

IUPAC Name |

7-azaspiro[4.6]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-6-10(5-1)7-3-4-8-11-9-10/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYZVVNDKLUTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Azaspiro[4.6]undecane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

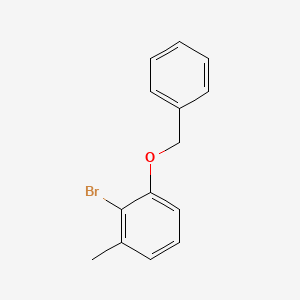

![Tert-butyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528189.png)

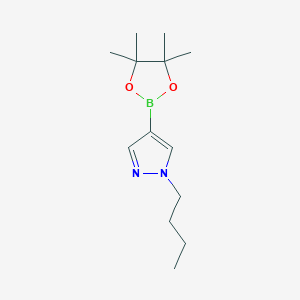

![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)

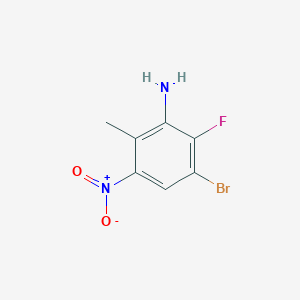

![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)

methanol](/img/structure/B1528199.png)

![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)